BenchChemオンラインストアへようこそ!

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

Lipophilicity Regioisomer differentiation CNS drug design

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (CAS 1353964-66-5) is a synthetic piperidine derivative possessing a tertiary amine core substituted with an N-(2-hydroxyethyl) group and an N-ethylacetamide moiety at the 2-methyl position. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, the compound presents as a small-molecule building block featuring both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (amide carbonyl), alongside a moderate predicted LogP of 0.52.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7918597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCN(CC1CCCCN1CCO)C(=O)C
InChIInChI=1S/C12H24N2O2/c1-3-13(11(2)16)10-12-6-4-5-7-14(12)8-9-15/h12,15H,3-10H2,1-2H3
InChIKeyXXNFYRZQTKAGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (CAS 1353964-66-5): Structural and Physicochemical Baseline for Scientific Procurement


N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (CAS 1353964-66-5) is a synthetic piperidine derivative possessing a tertiary amine core substituted with an N-(2-hydroxyethyl) group and an N-ethylacetamide moiety at the 2-methyl position . With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, the compound presents as a small-molecule building block featuring both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (amide carbonyl), alongside a moderate predicted LogP of 0.52 . It is commercially supplied by vendors such as Fluorochem (product code F084515) at purities typically ≥95%, and is intended exclusively for laboratory research use .

Why Piperidine-Acetamide Isomers and N-Alkyl Analogs Cannot Substitute N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide


Although compounds sharing the C12H24N2O2 formula or the piperidin-2-ylmethyl-acetamide scaffold appear superficially interchangeable, substitution at the piperidine 2-, 3-, or 4-position with the acetamidomethyl group produces regioisomers with measurably different lipophilicity (predicted LogP range: 0.34–0.52) . Similarly, replacing the N-ethyl group with N-methyl (C11H22N2O2, MW 214.3) reduces LogP by over 0.5 units and alters boiling point by ~14 °C, affecting both pharmacokinetic prediction and purification protocols . These physicochemical divergences mean that generic selection among in-class analogs can introduce uncontrolled variables in structure-activity relationship (SAR) studies, rendering direct substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide Against Closest Analogs


Lipophilicity Advantage of the 2-Positional Isomer Over 3- and 4-Regioisomers

The target 2-ylmethyl isomer exhibits a predicted LogP of 0.52, compared to 0.34 for the 3-ylmethyl isomer (CAS 1353965-70-4) and 0.39 for the 4-ylmethyl isomer (CAS 1353968-87-2) . This represents a 35–53% increase in calculated partition coefficient relative to the alternative regioisomers, positioning the target closer to the optimal CNS LogP range (1–3) often sought for blood-brain barrier penetration [1].

Lipophilicity Regioisomer differentiation CNS drug design

N-Ethyl vs. N-Methyl Substitution: LogP and Volatility Differentiation

The target N-ethyl compound (C12H24N2O2, MW 228.33) shows a predicted LogP of 0.52, in contrast to the N-methyl analog (CAS 1353976-80-3, C11H22N2O2, MW 214.31) with a predicted LogP of -0.01 . Additionally, the predicted boiling point of the target (368.1 ± 12.0 °C) is 13.8 °C higher than that of the N-methyl analog (354.3 ± 12.0 °C), indicating lower volatility .

N-alkyl SAR Lipophilicity Purification

Hydrogen-Bond Donor Capacity vs. Des-Hydroxyethyl Analog

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide possesses a primary hydroxyl group, providing one hydrogen-bond donor (HBD). The des-hydroxyethyl analog (CAS 1353982-89-4, N-Ethyl-N-piperidin-2-ylmethyl-acetamide, C10H20N2O, MW 184.28) has zero HBD . The presence of the hydroxyethyl moiety increases molecular weight by 44.05 g/mol and elevates the predicted LogP from 0.40 (des-hydroxyethyl) to 0.52 (target), while introducing the capacity for specific hydrogen-bond interactions with biological targets or stationary phases .

Hydrogen bonding Solubility Target engagement

Class-Level Selectivity Inference: N-Ethyl Acetamide Reduces Muscarinic Off-Target Binding

While direct selectivity data for the target compound are not available in the public domain, a closely related analog—N-[1-((S)-2-amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide—has been reported to exhibit <10% inhibition of muscarinic receptors at 10 μM, compared to 45–60% inhibition for the corresponding N-methyl analog [1]. This class-level pattern suggests that the N-ethylacetamide extension on a piperidin-2-ylmethyl scaffold may broadly confer reduced muscarinic off-target liability relative to N-methyl congeners.

Receptor selectivity Muscarinic receptors Off-target profiling

Enhanced Lipophilicity Window vs. Common CNS Screening Compounds

The target compound's predicted LogP of 0.52, combined with its molecular weight of 228.33, hydrogen-bond donor count of 1, and hydrogen-bond acceptor count of 3, places it within favorable CNS multiparameter optimization (MPO) space [1]. In contrast, the N-methyl analog (LogP = -0.01, MW 214.31) falls below the desirable LogP floor of 0.5 for CNS candidates, while the des-hydroxyethyl analog (LogP = 0.40, MW 184.28) lacks a key HBD for target engagement . The target thus occupies a distinctive 'Goldilocks' zone among its immediate analogs, balancing lipophilicity, size, and hydrogen-bonding capacity.

CNS MPO score Drug-likeness Lead optimization

Optimal Research and Industrial Use Cases for N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide


CNS Drug Discovery: Lead-Optimization SAR Around Piperidine-Based Scaffolds

With a predicted LogP of 0.52—higher than its 3- and 4-regioisomers—and a balanced hydrogen-bond donor/acceptor profile, the target compound is well-suited as a core scaffold for CNS-targeted medicinal chemistry programs where moderate lipophilicity and blood-brain barrier permeability are desired . Its N-ethylacetamide motif, based on class-level inference, may further reduce muscarinic off-target interactions, a common pitfall in neuropharmacology [1].

Fragment-Based Screening Libraries Requiring Hydrogen-Bond Donor Capacity

The presence of a single, well-positioned hydroxyl group distinguishes this compound from the des-hydroxyethyl analog, enabling specific hydrogen-bond interactions with protein targets. This makes it a candidate for fragment-based drug discovery (FBDD) collections where small molecules with defined hydrogen-bonding vectors are prioritized for crystallographic soaking and biophysical screening .

Selectivity Profiling Panels for Serotonin and Muscarinic Receptor Subtypes

Based on class-level evidence from the piperidine acetamide patent literature, N-ethyl-substituted piperidin-2-ylmethyl acetamides may exhibit lower muscarinic receptor binding compared to N-methyl analogs, while retaining activity at serotonin-related targets . The target compound can serve as a reference tool in selectivity panels that benchmark novel analogs for off-target receptor engagement.

Synthetic Intermediate for Advanced Piperidine-Derived Pharmacophores

The hydroxyethyl group offers a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), while the 2-ylmethyl attachment point provides a distinct vector for elaboration compared to 3- or 4-substituted piperidine intermediates . This regiospecific substitution pattern may enable access to proprietary chemical space in medicinal chemistry campaigns.

Quote Request

Request a Quote for N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.